Cas no 2043769-70-4 ((2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione)

(2R)-2-Methyl-1λ⁶-thiomorpholine-1,1-dione is a chiral sulfone derivative characterized by its thiomorpholine core with a stereospecific methyl substitution at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile building block for the development of pharmacologically active molecules. The sulfone moiety enhances stability and reactivity, making it suitable for selective transformations. Its stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis. Applications may include intermediates for heterocyclic compounds or modulators of biological targets. High purity and well-defined stereochemistry are key advantages for researchers requiring reproducible results in complex synthetic pathways.
(2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione structure
2043769-70-4 structure
Product Name:(2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione
CAS No:2043769-70-4
MF:C5H11NO2S
MW:149.21134018898
MDL:MFCD30501998
CID:5221666
PubChem ID:92981086
Update Time:2025-06-08

(2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • Thiomorpholine, 2-methyl-, 1,1-dioxide, (2R)-
    • (R)-2-Methylthiomorpholine 1,1-dioxide
    • (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione
    • MDL: MFCD30501998
    • Inchi: 1S/C5H11NO2S/c1-5-4-6-2-3-9(5,7)8/h5-6H,2-4H2,1H3/t5-/m1/s1
    • InChI Key: SXESUMISQDGBIE-RXMQYKEDSA-N
    • SMILES: N1CCS(=O)(=O)[C@H](C)C1

(2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione Pricemore >>

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Additional information on (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione

Introduction to (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione (CAS No. 2043769-70-4)

(2R-2-methyl-1lambda6-thiomorpholine-1,1-dione) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 2043769-70-4, this compound represents a unique structural motif that combines the versatility of morpholine derivatives with the reactivity of thioether functionalities. Its molecular architecture and chemical properties make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The compound's name is rich in biochemical significance, with the prefix (2R) indicating the stereochemical configuration at the specified carbon atom, which is crucial for its biological activity. The presence of thiomorpholine suggests a sulfur-containing heterocycle that is often associated with enhanced binding affinity and metabolic stability. Furthermore, the suffix -1,1-dione denotes the presence of two carbonyl groups, which can participate in diverse chemical reactions, including condensation and cyclization processes.

In recent years, there has been a growing interest in morpholine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating a variety of diseases, including infectious disorders, neurological conditions, and inflammatory diseases. The incorporation of sulfur atoms into morpholine structures has been particularly noteworthy, as it often enhances the compound's solubility and bioavailability while maintaining or even improving its pharmacological efficacy.

One of the most compelling aspects of (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione is its potential as a scaffold for drug discovery. The unique combination of stereochemistry and functional groups allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain proteases and kinases, which are key players in cancer progression and inflammatory responses.

The chemical synthesis of (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione presents both challenges and opportunities. The stereochemistry at the 2R position must be precisely controlled to ensure optimal biological activity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. Additionally, the presence of multiple reactive sites requires careful consideration during synthesis to prevent unwanted side reactions.

The pharmacological profile of (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits significant anti-inflammatory and analgesic properties. Its ability to modulate key signaling pathways has made it an attractive candidate for further development into therapeutic agents. Moreover, its structural features may contribute to reduced toxicity compared to existing treatments, offering a safer alternative for patients.

In vitro studies have demonstrated that (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione interacts with various biological targets with high specificity. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial resistance mechanisms, highlighting its potential as an antimicrobial agent. Furthermore, its interaction with cellular receptors has been explored for possible applications in treating neurological disorders.

The future prospects for (2R)-2-methyl-1lambda6-thiomorpholine-1,1-dione are promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to optimize its pharmacological properties and translate laboratory findings into clinical use. As computational modeling techniques advance, they will play an increasingly important role in predicting and designing derivatives with enhanced efficacy.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials like (CAS No. 2043769-70-4). Manufacturers specializing in fine chemicals must adhere to stringent quality control measures to ensure consistency and purity. This is particularly critical for compounds intended for preclinical or clinical studies, where even minor impurities can significantly impact experimental results.

The environmental impact of synthesizing such specialized compounds cannot be overlooked. Sustainable chemistry practices are being adopted to minimize waste and reduce energy consumption during production processes. These efforts align with global initiatives aimed at promoting green chemistry principles within the pharmaceutical industry.

In conclusion,(2R-2-methyl-1lambda6-thiomorpholine-1,1-dione) represents a significant advancement in medicinal chemistry with its unique structural features and versatile biological activities. Its potential as a therapeutic agent continues to be explored through rigorous research efforts aimed at optimizing its pharmacological properties and developing new applications.

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